
EJR-866-75
Übersicht
Beschreibung
EJR-866-75 is a novel Cell-active Inhibitor of the Undrugged Oncogenic PTP4A3 Phosphatase.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In vitro studies have demonstrated that EJR-866-75 exhibits cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The compound has been shown to inhibit colony formation in three-dimensional spheroid cultures, which better mimic the tumor microenvironment compared to traditional two-dimensional cultures. This suggests that this compound could be effective in targeting tumors in a more physiologically relevant context .
Case Studies and Research Findings
Case Study 1: Ovarian Cancer Cell Lines
In a study examining the effects of this compound on ovarian cancer cell lines, researchers found that treatment with the compound led to a significant reduction in cell viability and colony formation. The study utilized both monolayer and three-dimensional cultures to assess the compound's efficacy. Results indicated that this compound not only reduced cell proliferation but also induced apoptosis in treated cells .
Case Study 2: Breast Cancer Models
Another investigation focused on breast cancer models revealed similar findings. This compound was effective at inhibiting growth and inducing programmed cell death in various breast cancer cell lines. The mechanism was linked to the downregulation of CDC25B expression, further supporting its role as a targeted therapy .
Data Table: Summary of this compound Applications
Application Area | Description | Findings |
---|---|---|
Cancer Treatment | Inhibition of CDC25B in ovarian and breast cancer cells | Significant reduction in viability |
Cell Cycle Regulation | Disruption of cell cycle progression through phosphatase inhibition | Induction of apoptosis |
Tumor Microenvironment | Efficacy assessed in three-dimensional spheroid cultures | More relevant physiological response |
Future Directions and Research Opportunities
The promising results from initial studies indicate that this compound has substantial potential as a therapeutic agent for treating cancers characterized by elevated levels of CDC25B. Future research should focus on:
- Preclinical Trials : Conducting comprehensive preclinical trials to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects on cancer cells.
Q & A
Basic Research Questions
Q. How should I design an experiment to evaluate the stability of EJR-866-75 under varying environmental conditions?
- Methodological Answer : Begin with controlled variables (e.g., temperature, pH, light exposure) and replicate experiments to assess degradation patterns. Use spectroscopic methods (e.g., HPLC, NMR) for quantitative analysis. Include negative controls and validate results against known stability benchmarks .
Q. What are the best practices for collecting and organizing experimental data on this compound?
- Methodological Answer : Implement a structured data management plan (DMP) using tools like electronic lab notebooks (ELNs) or platforms like Google Forms for systematic data entry . Ensure metadata includes experimental conditions (e.g., reagent batches, instrument calibration) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can I ensure the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Document every step in detail, including solvent purity, reaction times, and purification techniques. Cross-reference with peer-reviewed synthetic pathways and validate purity via chromatographic methods (e.g., GC-MS). Share raw data and protocols in supplementary materials for peer validation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
Use non-linear regression models (e.g., sigmoidal dose-response curves) and calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons and report confidence intervals. Tools like GraphPad Prism or R packages (e.g.,
drc
) are recommended .
Advanced Research Questions
Q. How do I resolve contradictions between computational predictions and experimental results for this compound’s mechanism of action?
- Methodological Answer : Re-examine assumptions in computational models (e.g., force fields, binding site definitions). Validate in silico findings with orthogonal experimental techniques (e.g., SPR for binding affinity, CRISPR-Cas9 knockouts for pathway validation). Use sensitivity analysis to identify model limitations .
Q. What cross-disciplinary methodologies can enhance the study of this compound’s pharmacokinetic properties?
- Methodological Answer : Integrate metabolomics (LC-MS/MS) with systems biology approaches to map drug metabolism pathways. Collaborate with bioinformaticians to leverage databases like PubChem or Connectivity Map for pathway enrichment analysis .
Q. How should I address batch-to-batch variability in this compound synthesis during large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use multivariate analysis (e.g., PCA) to identify critical process parameters and optimize reaction conditions .
Q. What strategies are effective for reconciling conflicting data on this compound’s toxicity profiles across different cell lines?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., cell culture conditions, assay endpoints). Use mechanistic toxicology approaches (e.g., transcriptomics or high-content imaging) to differentiate cell-line-specific responses .
Q. Data Integrity and Reporting
Q. How do I ensure compliance with journal guidelines when reporting crystallographic data for this compound?
- Methodological Answer : Follow IUPAC standards for reporting crystallographic parameters (e.g., CIF files, R-factors). Validate structures against the Cambridge Structural Database (CSD) and include deposition numbers in supplementary materials .
Q. What ethical considerations apply to sharing raw datasets from this compound clinical trials?
- Methodological Answer :
Anonymize patient data rigorously and obtain informed consent for data reuse. Use repositories like ClinicalTrials.gov or Zenodo with embargo options. Adhere to GDPR/HIPAA regulations and cite data availability in the methods section .
Q. Reproducibility and Peer Review
Q. How can I preemptively address potential reproducibility critiques in my this compound study?
- Methodological Answer :
Include detailed protocols for critical steps (e.g., compound handling, assay conditions) and use standardized reference materials. Publish preprints for community feedback and engage in open peer review platforms like PeerJ or eLife .
Q. What are the red flags reviewers look for in this compound manuscripts related to statistical analysis?
Eigenschaften
Molekularformel |
C19H19N3O4S |
---|---|
Molekulargewicht |
385.438 |
IUPAC-Name |
7-Imino-2-(4-(2-morpholinoethoxy)phenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione |
InChI |
InChI=1S/C19H19N3O4S/c20-16-17-14(18(23)21-19(16)24)11-15(27-17)12-1-3-13(4-2-12)26-10-7-22-5-8-25-9-6-22/h1-4,11,20H,5-10H2,(H,21,23,24) |
InChI-Schlüssel |
LHBMAGYLRQENLH-UHFFFAOYSA-N |
SMILES |
O=C1C(C=C(C2=CC=C(OCCN3CCOCC3)C=C2)S4)=C4C(C(N1)=O)=N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EJR-866-75 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.